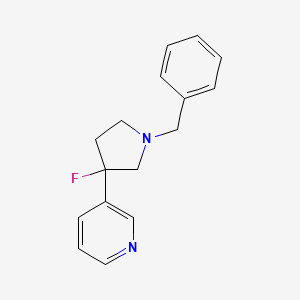

3-(1-Benzyl-3-fluoropyrrolidin-3-yl)pyridine

Overview

Description

3-(1-Benzyl-3-fluoropyrrolidin-3-yl)pyridine, also known as 3-BF-Pyr, is a novel synthetic compound with a wide range of applications in scientific research. This compound has been studied for its potential use in the development of new drugs and therapies, as well as its potential use as a laboratory reagent. 3-BF-Pyr has been found to have a number of unique properties, such as its ability to interact with certain proteins, its high solubility in water, and its low toxicity.

Scientific Research Applications

Pharmacology

In pharmacology, this compound’s pyrrolidine ring is a common feature in bioactive molecules, often contributing to the stereochemistry of the molecule and enhancing three-dimensional coverage . This structural feature can be exploited to develop new medications with specific target selectivity. For instance, the fluorine atom’s presence can influence the pharmacokinetic properties of drug candidates, potentially leading to compounds with improved efficacy and safety profiles.

Neuroscience

The pyrrolidine scaffold, particularly when fluorinated, is of interest in neuroscience research. It can be used to synthesize compounds that may act on central nervous system targets. The electron-withdrawing effect of the fluorine atom can modulate the activity of the compound, potentially leading to new treatments for neurological disorders .

Biochemistry

In biochemistry, 3-(1-Benzyl-3-fluoropyrrolidin-3-yl)pyridine can serve as a building block for synthesizing various biomolecules. Its structure allows for interactions with biological macromolecules, which can be crucial in understanding enzyme mechanisms or in the development of biochemical probes .

Medicinal Chemistry

The compound’s versatility in medicinal chemistry is due to the pyrrolidine ring’s ability to efficiently explore the pharmacophore space because of its sp3-hybridization. This characteristic is beneficial for the design of new compounds with diverse biological profiles, which can lead to the discovery of novel therapeutics .

Organic Synthesis

In organic synthesis, the compound can be used to introduce fluorine into other molecules. Fluorinated compounds have unique physical, chemical, and biological properties that are highly valuable in the development of pharmaceuticals and agrochemicals . The presence of both a pyridine and a pyrrolidine ring offers multiple reactive sites for transformations.

Chemical Engineering

From a chemical engineering perspective, 3-(1-Benzyl-3-fluoropyrrolidin-3-yl)pyridine could be used in process optimization studies. Its properties might influence reaction kinetics and mechanisms, which are critical factors in the design and scaling up of chemical processes.

properties

IUPAC Name |

3-(1-benzyl-3-fluoropyrrolidin-3-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17FN2/c17-16(15-7-4-9-18-11-15)8-10-19(13-16)12-14-5-2-1-3-6-14/h1-7,9,11H,8,10,12-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLYSHXRPINNQCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1(C2=CN=CC=C2)F)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1-Benzyl-3-fluoropyrrolidin-3-yl)pyridine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)aniline](/img/structure/B1492014.png)

![5-ethyl-4,6-dioxohexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboximidamide](/img/structure/B1492024.png)